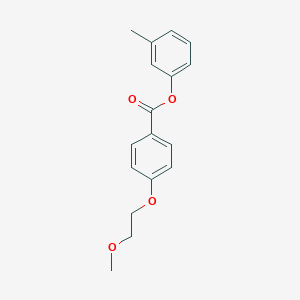
4-cyano-N-(3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C14H12N2O2S. The compound is also known as Sunitinib, which is a tyrosine kinase inhibitor used in cancer treatment. Additionally, the paper will highlight future directions for the compound's research and development.
作用機序
The mechanism of action of 4-cyano-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of tyrosine kinase receptors, which are involved in various cellular processes, including cell growth, differentiation, and survival. The compound binds to the ATP-binding site of the tyrosine kinase receptor and prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-(3-methylphenyl)benzenesulfonamide include the inhibition of angiogenesis, which is the process of new blood vessel formation. The compound has been found to inhibit the activity of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis. Additionally, the compound has been found to induce apoptosis, which is the process of programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using 4-cyano-N-(3-methylphenyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against tyrosine kinase receptors, its ability to inhibit angiogenesis and induce apoptosis, and its selectivity towards cancer cells. However, the compound has some limitations, including its potential toxicity, the development of drug resistance, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of 4-cyano-N-(3-methylphenyl)benzenesulfonamide. One potential direction is the development of novel analogs of the compound with improved selectivity and potency towards tyrosine kinase receptors. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as cardiovascular diseases and neurodegenerative disorders. Finally, the development of combination therapies involving 4-cyano-N-(3-methylphenyl)benzenesulfonamide and other drugs may also be a promising area of research.
合成法
The synthesis of 4-cyano-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonamide with cyanogen bromide in the presence of sodium carbonate. The resulting product is then treated with a base to obtain the final compound. This method has been widely used in the production of the compound for research purposes.
科学的研究の応用
4-cyano-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer treatment, cardiovascular diseases, and neurodegenerative disorders. The compound has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. As a result, the compound has been used as a tyrosine kinase inhibitor in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
特性
製品名 |
4-cyano-N-(3-methylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
4-cyano-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c1-11-3-2-4-13(9-11)16-19(17,18)14-7-5-12(10-15)6-8-14/h2-9,16H,1H3 |
InChIキー |
LLDONTRODZTLGV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
正規SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)

![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)

![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
